1,2,3-Triazoles and benzotriazoles are important classes of heterocyclic compounds with a wide array of applications in materials science, medicinal chemistry, and organic synthesis. [, , , , , , ] They are commonly found as key structural components in pharmaceuticals, agrochemicals, and functional materials. [, , , , , , ] 1-Substituted benzotriazole-5-carboxylic acid derivatives, in particular, have garnered significant attention due to their diverse biological activities. [, ]
Compound Description: This compound is a derivative of 1-Isopropyl-1h-1,2,3-benzotriazole-5-carboxylic acid. It was synthesized by reacting 1-substituted benzotriazole-5-carboxylic acid with 4-(trifluoromethyl)benzenamine in the presence of HOBt catalyst and EDC-HCl in DMF solvent [, ].
Compound Description: This compound is a ligand synthesized by condensing alanine (2-aminopropionic acid) with 1-(5-benzoyl-1H-1,2,3 benzotriazole-1-yl)-2-chloroethanone []. It forms complexes with first-row transition metals in a 2:1 (ligand:metal) stoichiometry and exhibits significant antibacterial activity [].
Compound Description: This compound is the first reported example of a 5-formyl-1H-1,2,3-triazole-4-carboxylic acid series []. It exists predominantly in a cyclic hemiacetal form (6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one tautomer) in solution [].
Compound Description: These are a series of cephalosporin derivatives synthesized using a novel method involving the introduction of a 4-phenyl-1H-1,2,3-triazol-1-yl moiety through a Cu(I)-catalyzed azide–alkyne cycloaddition reaction with phenylacetylene [].
Compound Description: This compound is synthesized by condensing 1-(5-benzoyl-1H-1,2,3-benzotriazole-1-yl)2-chloroet hanone with 5-amino-2-hydroxy benzoic acid []. It forms metal chelates with various transition metals and exhibits antimicrobial activity [].
Compound Description: This is a novel series of triazole derivatives prepared using 2-(azidomethyl)-5-bromobenzofuran as a key intermediate. They exhibit antimicrobial activities against various Gram-negative and Gram-positive bacterial strains [].
Compound Description: This compound is an antiepileptic drug used as adjunctive therapy for seizures associated with Lennox-Gastaut syndrome. Studies focused on developing analytical methods to determine its presence in pharmaceutical formulations, particularly in the presence of its degradation product, 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4 carboxylic acid [].
Compound Description: These are two 1,2,3-triazole derivatives studied for their conformational properties and biological activities, including antiviral, antimicrobial, and antileishmanial effects [].
(1H-1,2,3-triazol-4-yl)acetic Acids and (1H‐1,2,3-triazol-4-yl)ethanones
Compound Description: These are classes of compounds investigated for their synthetic utility as building blocks for various biologically active compounds. Different synthetic routes were explored for their preparation, focusing on the (1H‐1,2,3-triazol-4-yl)acetic acid scaffold [].
1H-1,2,3-triazole-4-carbonitriles
Compound Description: This class of compounds serves as versatile building blocks for synthesizing 2-(triazol-4-yl)-thieno[2,3-d]pyrimidines, which are considered promising candidates for anticancer drug development [].
Compound Description: This compound, featuring a cyclopropyl substituent on the triazole ring, was synthesized and its crystal structure was analyzed to understand its molecular interactions and packing arrangements [].
Compound Description: These are two series of compounds designed and synthesized as potential HIV-1 inhibitors targeting the gp41 protein. Their structures were inspired by existing gp41 inhibitors, aiming to improve flexibility and enhance interactions with key amino acid residues [].
1-(2-Oxiranylvinyl)benzotriazoles
Compound Description: These compounds were prepared from the reaction of the allyllithium, generated from 1-[(2EZ)-3-chloroprop-2-enyl]-1H-1,2,3-benzotriazole, with carbonyl compounds [].
Compound Description: These compounds were synthesized as a library of structurally diverse derivatives, incorporating a hydrogenated pyridine fragment at either the 1 or 5 position of the triazole ring. These compounds were designed for screening for biological activity [].
Compound Description: These compounds represent a novel class of selective Glycogen Synthase Kinase-3 (GSK-3) inhibitors, exhibiting promising antidiabetic activity in cellular and animal models. They were identified through high-throughput screening and demonstrated favorable water solubility and cellular permeability [].
Compound Description: This series of carboxylic acid and acid amide derivatives was synthesized and investigated for their antithrombotic activity. These compounds were designed based on previously identified active scaffolds, aiming to optimize their potency and understand structure-activity relationships [].
Compound Description: This compound is a novel β-lactamase inhibitor. Its degradation pathways were studied under various conditions (different pH and solvents) to understand its stability and potential degradation products [].
Compound Description: This compound is an isostere of EICAR (5-ethynyl-1-β-d-ribofuranosylimidazole-4-carboxamide), a potent antiviral agent. It was synthesized and its derivatives were explored for potential antiviral activities [].
Compound Description: This is a dinuclear Cu(II) complex containing 5-phenyl2H-1,2,3-triazole-4-carboxylic acid as a ligand. The complex was synthesized and structurally characterized, revealing a dimeric structure bridged by the carboxylate groups of the ligands [].
Compound Description: This compound was synthesized and its crystal structure was determined, revealing the presence of intermolecular hydrogen bonding interactions that influence its solid-state packing [, ].
6‐(5‐Sulfanyl‐1H‐tetrazol‐1‐yl)‐2H‐chromen‐2‐one and 5‐Methyl‐1‐(2‐oxo‐2H‐chromen‐6‐yl)‐1H‐1,2,3‐triazole‐4‐carboxylic Acid
Compound Description: These two compounds, containing a tetrazole and a triazole moiety, respectively, were synthesized from 6-aminocoumarin as the starting material. The synthetic strategy highlights the versatility of the amino group in 6-aminocoumarin for introducing different heterocyclic substituents [].
Compound Description: These compounds are intermediates in the synthesis of benzopyrano[2,3-d]-1,2,3-triazoles. They are obtained through Friedel-Crafts acylation of resorcinol dimethyl ethers with N-protected 5-chloro-1H-1,2,3-triazole-4-carboxylic acid chlorides, followed by base-mediated cyclization [].
Compound Description: This compound, synthesized from azidobenzene and ethyl acetoacetate, forms a crystal structure stabilized by hydrogen bonds involving water molecules and the carboxylic acid groups [].
Compound Description: This series of compounds was synthesized by reacting 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by treatment with various amines [].
Compound Description: This compound is a retinoid X receptor (RXR) partial agonist, exhibiting antidiabetic effects with reduced side effects compared to RXR full agonists. Its mechanism of action and structure-activity relationships were investigated to develop more potent and safer antidiabetic drugs [].
1H-1,2,3-triazol-5-ylidenes
Compound Description: This class of compounds represents a new type of stable mesoionic carbenes (MICs). They were synthesized from 1,2,3-triazolium salts through deprotonation with potassium bases and characterized by spectroscopic methods and X-ray crystallography. Their electronic properties and potential applications as ligands in organometallic chemistry were also explored [].
Compound Description: These are metal-organic framework (MOF) materials constructed using 5-methyl-1-(4-carboxyl)-1H-1,2,3-triazole-4-carboxylic acid (HMCTCA) as a ligand. The Pb-based MOF shows promise in fluorescence sensing for small molecules and actinide cations, while the Co and Cu-based MOFs exhibit catalytic activity in the reduction of p-nitrophenol [].
Compound Description: This compound was synthesized by reacting 1-(5-benzoyl-1H-1,2,3-benzotriazole-1-yl)2-chloroethanone with anthranilic acid. It forms metal chelates with several transition metals and exhibits antimicrobial activity [].
Compound Description: These compounds were prepared from the corresponding 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids and used as key intermediates for the synthesis of various heterocyclic compounds, including 4-chromenone derivatives [].
Compound Description: These substituted 1H-1,2,3-triazole-4-carboxylic acids were synthesized using a one-pot tandem reaction involving arylazides, ethyl 4-chloro-3-oxobutanoate, and either an O- or S-nucleophile in the presence of a base catalyst [].
Compound Description: This compound serves as a key intermediate in the synthesis of atorvastatin calcium, a widely used lipid-lowering drug. Various synthetic approaches to prepare this intermediate efficiently and cost-effectively were explored [, , , , , , ].
Compound Description: These Schiff base derivatives, containing both benzotriazole and oxadiazole moieties, were synthesized and evaluated for their antimicrobial and anticonvulsant activities. The study aimed to address drug resistance issues by exploring new chemical entities with potent therapeutic profiles [].
Compound Description: This library of triazole derivatives, featuring either a cyano or alkoxycarbonyl group at the 4-position and a pyridin-3-yl substituent at the 5-position, was synthesized using click chemistry. The study aimed to develop novel compounds with potential biological activities [].
Compound Description: This compound is an intermediate in the synthesis of atorvastatin calcium. A novel process for its synthesis was developed, aiming for higher efficiency and improved yield compared to existing methods [].
Compound Description: This compound is a key intermediate in the synthesis of tricyclic and tetracyclic pyridobenzodiazepin-2-one derivatives. It reacts with alkenes in the presence of Lewis acids to afford diverse polycyclic products [].
Compound Description: This series of compounds was synthesized by incorporating azo compounds and 1,2,3-triazole moieties onto the quinazolinone scaffold. The derivatives were evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria [].
Overview
1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid is an organic compound with the molecular formula C10H11N3O2 and a molecular weight of 205.22 g/mol. Its CAS number is 306935-41-1, and it is classified as a laboratory chemical primarily used in scientific research and applications. This compound exhibits potential as a corrosion inhibitor and is noted for its utility in various chemical reactions and processes.
Source
This compound can be sourced from various chemical suppliers, including Thermo Fisher Scientific, VWR, and Sigma-Aldrich, which provide detailed specifications and safety data sheets for handling and usage.
Classification
According to the European Union's Classification, Labelling and Packaging (CLP) regulation, 1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid is classified with health hazards such as being harmful if swallowed (H302), causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Synthesis Analysis
Methods
The synthesis of 1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of isopropylbenzotriazole with appropriate carboxylic acid derivatives under controlled conditions.
Conditions: Typically requires heating in a solvent such as dimethylformamide or ethanol.
Purification: The product can be purified through recrystallization or chromatography.
Molecular Structure Analysis
Structure
The molecular structure of 1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid features a benzotriazole ring substituted with an isopropyl group and a carboxylic acid functional group. The structural formula can be represented as follows:
SMILES CC C N1N NC2 CC CC C12 C O O
Data
InChI Key: RUTVRAJKELSHCC-UHFFFAOYSA-N
PubChem CID: 2736690
Melting Point: 222–231 °C.
Chemical Reactions Analysis
Reactions
1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid participates in various chemical reactions due to its functional groups. Notable reactions include:
Esterification: Reacts with alcohols to form esters.
Decarboxylation: Under certain conditions, it may lose carbon dioxide.
Technical Details
These reactions typically require specific catalysts or heat to proceed efficiently. For example, esterification might involve sulfuric acid as a catalyst.
Mechanism of Action
Process
The mechanism of action for 1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid primarily involves its role as a corrosion inhibitor. It functions by adsorbing onto metal surfaces to form a protective layer that prevents oxidation.
Data
The adsorption mechanism can be influenced by factors such as pH and temperature, affecting the stability of the protective film formed on the metal surface.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a white to off-white solid.
Solubility: Soluble in organic solvents like ethanol but less soluble in water.
Chemical Properties
Stability: Stable under normal conditions but may decompose upon prolonged exposure to heat or light.
Reactivity: Reacts with strong oxidizing agents and bases.
Relevant data indicates that the compound should be stored in a cool, dry place away from incompatible materials.
Applications
Scientific Uses
1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid finds applications in various fields:
Corrosion Inhibition: Used in metal protection formulations.
Analytical Chemistry: Serves as a reagent in analytical procedures.
Pharmaceutical Research: Investigated for potential therapeutic applications due to its unique structural properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GS-6620 is under investigation in clinical trial NCT01316237 (A Study Evaluating the Safety, Tolerability, Pharmacokinetics and Antiviral Activity of GS-6620 in Treatment Naïve Subjects With Chronic Hepatitis C Virus Infection).
Tenofovir alafenamide is an L-alanine derivative that is isopropyl L-alaninate in which one of the amino hydrogens is replaced by an (S)-({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)(phenoxy)phosphoryl group. A prodrug for tenofovir, it is used (as the fumarate salt) in combination therapy for the treatment of HIV-1 infection. It has a role as an antiviral drug, a HIV-1 reverse transcriptase inhibitor and a prodrug. It is a L-alanine derivative, a phosphoramidate ester, an ether, a member of 6-aminopurines and an isopropyl ester. It is functionally related to an adenine. It is a conjugate base of a tenofovir alafenamide(1+). Tenofovir alafenamide is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of chronic hepatitis B virus infection (HBV) in adults and children 6 years of age and older who weigh at least 55 lb (25 kg) and who meet certain requirements, as determined by a health care provider. HBV can be an opportunistic infection (OI) of HIV.
Tenofovir alafenamide is a novel [tenofovir] prodrug developed in order to improve renal safety when compared to the counterpart [tenofovir disoproxil]. Both of these prodrugs were first created to cover the polar phosphonic acid group on tenofovir by using a novel oxycarbonyloxymethyl linkers to improve the oral bioavailability and intestinal diffusion. Tenofovir alafenamide is an alanine ester form characterized for presenting low systemic levels but high intracellular concentration. It has been reported to produce a large antiviral efficacy at doses ten times lower than tenofovir disoproxil. Tenofovir alafenamide is indicated to treat chronic hepatitis B, treat HIV-1, and prevent HIV-1 infections. Tenofovir alafenamide was developed by Gilead Sciences Inc and granted FDA approval on 5 November 2015. Tenofovir Alafenamide is a lipophilic phosphonamidate prodrug of tenofovir, a synthetic antiviral acyclic nucleotide analog of adenosine 5-monophosphate and a nucleoside reverse transcriptase inhibitor (NRTI), with antiviral activity against hepatitis B virus (HBV) and potentially against human immunodeficiency virus (HIV). Upon oral administration, tenofovir alafenamide is taken up by hepatocytes through passive diffusion and through the hepatic uptake transporters organic anion transporting polypeptides 1B1 (OATP1B1) and 1B3 (OATP1B3). Inside the hepatocytes, tenofovir alafenamide is hydrolyzed and converted to tenofovir by carboxylesterase 1 (CES1). Intracellular tenofovir is phosphorylated by cellular kinases to its pharmacologically active form, tenofovir diphosphate. Tenofovir diphosphate is incorporated into viral DNA instead of the natural substrate deoxyadenosine 5-triphosphate, and inhibits HBV reverse transcriptase, resulting in DNA chain-termination and inhibition of HBV replication. In addition, tenofovir diphosphate is incorporated into HIV DNA instead of the natural substrate deoxyadenosine 5-triphosphate, thereby inhibiting HIV-1 reverse transcriptase (RT) and resulting in DNA chain termination and impairment of HIV replication. See also: Emtricitabine; rilpivirine; tenofovir alafenamide (component of); Emtricitabine; tenofovir alafenamide (component of); Dolutegravir; emtricitabine; tenofovir alafenamide (component of) ... View More ...
GS-9191 is under investigation in clinical trial NCT00499967 (Safety and Effectiveness Study of an Experimental Topical Ointment (GS-9191) for the Treatment of Genital Warts).
Rabacfosadine has been used in trials studying the treatment of Multiple Myeloma, Non-Hodgkin's Lymphoma, and Chronic Lymphocytic Leukemia. Rabacfosadine is an acyclic nucleotide phosphonate prodrug and polymerase inhibitor that can potentially be used for its antineoplastic activity in the treatment of lymphoma in dogs. Upon administration, rabacfosadine is hydrolyzed intracellularly to 9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2, 6-diaminopurine (cPrPMEDAP) and subsequently deaminated to 9-(2-phosphonylmethoxyethyl) guanine (PMEG) and phosphorylated to PMEG diphosphate (PMEGpp). PMEGpp binds to and inhibits DNA polymerases. This inhibits DNA synthesis, resulting in S phase arrest and induction of apoptosis. See also: Rabacfosadine Succinate (active moiety of).
GS-9667 is a new selective, partial agonist of the A(1) adenosine receptor (AR). It represents an effective therapy for Type 2 diabetes (T2DM) and dyslipidemia via lowering of free fatty acids (FFA).
A uridine monophosphate analog inhibitor of HEPATITIS C VIRUS (HCV) polymerase NS5B that is used as an ANTIVIRAL AGENT in the treatment of CHRONIC HEPATITIS C.